molecular formula C2H6NiO6 B12059216 Nickel(II)oxalate dihydrate

Nickel(II)oxalate dihydrate

Cat. No.: B12059216
M. Wt: 184.76 g/mol
InChI Key: ZCRQAHVMOKCJAF-UHFFFAOYSA-N
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Description

Significance as a Coordination Polymer Precursor in Contemporary Chemistry

Nickel(II) oxalate (B1200264) dihydrate is classified as a coordination polymer, a compound with a repeating coordination entity that extends in one, two, or three dimensions. evitachem.comresearchgate.net In this structure, the oxalate ion (C₂O₄²⁻) acts as a bridging ligand, coordinating to nickel ions to form a chain-like structure. researchgate.net Each nickel ion is also coordinated with two water molecules, resulting in an octahedral coordination environment. evitachem.comresearchgate.net This polymeric nature is fundamental to its role as a precursor. The controlled thermal decomposition of this well-defined structure allows for the synthesis of nickel-based materials with specific morphologies and properties. acs.orgscirp.org For instance, the oxalate route provides a method to control the nanoparticle morphology of the resulting materials. scirp.org

Overview of Research Trajectories in Nickel(II) Oxalate Dihydrate Science

Current research on Nickel(II) oxalate dihydrate is primarily focused on its application as a precursor for advanced materials. chemimpex.com Key areas of investigation include:

Catalysis: The compound is a precursor for nickel and nickel oxide catalysts used in various chemical reactions, including organic synthesis and the decomposition of methane (B114726) to produce hydrogen. chemimpex.comacs.org The morphology and crystalline size of the resulting nickel particles, which are influenced by the synthesis conditions of the oxalate precursor, play a critical role in their catalytic activity. acs.org

Energy Storage: Nickel(II) oxalate dihydrate is investigated as a precursor for electrode materials in lithium-ion batteries and supercapacitors. evitachem.comtku.edu.tw For example, nanorods of nickel oxalate dihydrate attached to reduced graphene oxide sheets have been studied as a high-capacity anode for rechargeable lithium batteries. tku.edu.tw

Nanomaterials Synthesis: Researchers are exploring various methods to synthesize nickel oxalate nanostructures, such as nanowires and nanorods, which can then be converted into nickel oxide nanostructures with potential applications in electronics and energy storage. acs.orgpsu.eduresearchgate.net The synthesis conditions, including the solvent and reactant concentrations, have been shown to influence the morphology of the resulting nanostructures. acs.orgpsu.edu

The thermal decomposition process of Nickel(II) oxalate dihydrate is a central theme in this research, as it directly dictates the properties of the final material. researchgate.netresearchgate.net Studies often employ techniques like thermogravimetric analysis (TGA) and X-ray diffraction (XRD) to understand the decomposition pathway and the characteristics of the resulting products. researchgate.netresearchgate.net

PropertyValueReference
Molecular FormulaC₂H₄NiO₆ evitachem.com
Molar Mass182.74 g/mol chemimpex.com
AppearanceGreen crystalline powder/solid evitachem.comchemimpex.com
SolubilitySoluble in acids, insoluble in water evitachem.comchembk.com
Crystal StructureOrthorhombic evitachem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H6NiO6

Molecular Weight

184.76 g/mol

IUPAC Name

nickel;oxalic acid;dihydrate

InChI

InChI=1S/C2H2O4.Ni.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2

InChI Key

ZCRQAHVMOKCJAF-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.O.O.[Ni]

Origin of Product

United States

Synthetic Methodologies and Morphological Control of Nickel Ii Oxalate Dihydrate

Precipitation Synthesis Techniques

Nickel(II) oxalate (B1200264) dihydrate (NiC₂O₄·2H₂O), a coordination polymer, is a key precursor for the synthesis of nickel oxide or metallic nickel powders. laboratorynotes.com The morphology, particle size, and purity of the final nickel-based materials are heavily dependent on the characteristics of the initial nickel oxalate precursor. Consequently, significant research has focused on controlling the synthesis of NiC₂O₄·2H₂O through various precipitation techniques.

The most common method for synthesizing nickel(II) oxalate dihydrate is through direct precipitation in an aqueous medium. laboratorynotes.com This typically involves the reaction between a water-soluble nickel salt, such as nickel chloride (NiCl₂) or nickel nitrate (B79036) (Ni(NO₃)₂), and an oxalate source like oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄). laboratorynotes.comcopernicus.org The resulting light green nickel(II) oxalate dihydrate is sparingly soluble in water and precipitates out of the solution. laboratorynotes.com

One specific approach involves preparing a nickel hydroxide (B78521) (Ni(OH)₂) slurry and then introducing an oxalic acid solution. mrs-j.org The nickel hydroxide transforms into well-dispersed, non-aggregated nickel(II) oxalate dihydrate particles. mrs-j.orgscientific.net For instance, rectangular parallelepiped-shaped particles can be formed by adding a pH 1 oxalic acid solution to a Ni(OH)₂ slurry. researchgate.netresearchgate.net This method highlights the importance of selecting appropriate starting materials to prevent particle aggregation. mrs-j.org Another variation uses nickel chloride hexahydrate and sodium oxalate in a water solution to produce the crystalline precipitate. copernicus.org

While aqueous systems are most common, synthesis can also be conducted in mixed solvent systems. One method describes a redox reaction in an alcohol-water system where ethylene (B1197577) glycol is oxidized by nickel nitrate and nitric acid, leading to the in situ formation and precipitation of the nickel oxalate compound. lew.ro Following the reaction, the solid product is often purified by washing with solvents like ethanol (B145695) to remove any remaining impurities. rsc.org

The concentration of precursors is a critical parameter that significantly influences the physical characteristics of the precipitated nickel(II) oxalate dihydrate. jcsp.org.pk Varying the reactant concentrations can lead to products ranging from a gel-like substance to a dispersion of discrete particles. jcsp.org.pk

Research has shown a direct correlation between precursor concentration and particle morphology. jcsp.org.pk For example, in one study, increasing the nickel ion concentration while keeping other conditions constant caused the particle morphology to transition from spherical to cubic. jcsp.org.pk When the precursor salt concentration is particularly high, the resulting particles tend to be spherical, formed through a nondirectional aggregation of primary particles. jcsp.org.pk

Table 1: Effect of Reactant Concentration on NiC₂O₄·2H₂O Morphology

Precursor Concentration ConditionResulting Particle MorphologySource
Equivalent Nickel and Oxalate IonsRectangular Sheets jcsp.org.pk
Increased Nickel Ion ConcentrationCubic jcsp.org.pk
Significantly High Precursor Salt ConcentrationSpherical jcsp.org.pk

The pH of the reaction solution is a determining factor in the morphology of the resulting nickel(II) oxalate dihydrate particles. rsc.orgnih.gov Different pH levels can promote the formation of distinct crystal habits.

Studies have shown that slightly acidic to neutral conditions (pH 6.0–7.2) are effective for synthesizing the compound. copernicus.orgmrs-j.org However, shifting the pH to the alkaline range can produce dramatic morphological changes. For instance, particles have been observed to be granular at a pH of 6.5, becoming rod-like at a pH of 7.5, and forming fibrous structures when the pH is 8.5 or higher. rsc.org This is because at low pH, ammonia (B1221849) (if used in the synthesis) coordinates with H⁺ ions, reducing its availability to influence crystal growth, whereas at higher pH, free ammonia facilitates the formation of fibrous morphologies. rsc.org If the pH is too high, the initially formed nickel oxalate crystals may redissolve. google.com

Table 2: Influence of pH on NiC₂O₄·2H₂O Particle Morphology

pH of SolutionResulting Particle MorphologySource
< 7.0 (Slightly Acidic)Sharp-featured Cuboid google.com
6.5Granular rsc.org
7.0 - 8.0Spherical google.com
7.5Rod-like rsc.org
> 8.0Dendritic (tree-like) google.com
8.5 - 10.5Fibrous rsc.org

Reaction temperature plays a crucial role in the nucleation and growth of nickel(II) oxalate dihydrate particles, thereby affecting their final size, shape, and degree of aggregation. mrs-j.orgjcsp.org.pk Generally, higher temperatures provide more thermal energy to the system, which can influence the growth mechanism. jcsp.org.pk

It has been observed that an increase in temperature often leads to the formation of larger particles. scientific.netjcsp.org.pk For example, one study produced cubic particles at room temperature (25°C), which transformed into larger, "toffee-shaped" particles when the temperature was raised to 50°C. jcsp.org.pk Another study found that increasing the preparation temperature from 298 K (25°C) to 333 K (60°C) resulted in an increase in particle size from approximately 440 nm to 770 nm. scientific.net To obtain smaller particles, performing the precipitation at lower temperatures is often necessary. scientific.netjcsp.org.pk However, in systems designed to produce fibrous particles, higher temperatures (above 70°C) were found to be essential for achieving the desired morphology. nih.gov

Table 3: Effect of Temperature on NiC₂O₄·2H₂O Particle Characteristics

Reaction TemperatureResulting Particle Morphology/SizeSource
Room Temperature (25°C)Cubic jcsp.org.pk
298 K (25°C)Rectangular parallelepiped (~440 nm) scientific.net
50°C"Toffee-shaped" (larger than at 25°C) jcsp.org.pk
333 K (60°C)Rectangular parallelepiped (~770 nm) scientific.net
> 70°CFibrous nih.gov
90°COptimized for cobalt precipitation alongside nickel researchgate.net

Ripening, or aging, refers to the process where a precipitate is left in its mother liquor for a period after initial formation. This process can lead to changes in particle size and shape distribution, often through mechanisms like Ostwald ripening, where smaller, less stable particles dissolve and redeposit onto larger, more stable ones. nih.gov

The effect of ripening time is highly dependent on the specific synthesis conditions. In some systems, ripening has a minimal effect; for example, when producing rectangular parallelepiped particles at pH 6.0, the size and shape remained nearly identical after ripening for 4 hours. mrs-j.org In other cases, ripening is a critical step. During the synthesis of fibrous nickel oxalate, an anomalous increase in nickel concentration in the solution was attributed to the dissolution of unstable, tiny fibrous particles due to the Ostwald ripening effect, which ultimately influences the growth of more stable fibers. nih.gov The aging process can also affect the composition; in one study, the nitrogen content of ammonia-coordinated fibrous particles increased slightly with aging time before stabilizing after 4 hours. rsc.org

Synthesis from Nickel Hydroxide Slurry

An alternative method for producing nickel(II) oxalate dihydrate involves using a nickel hydroxide (Ni(OH)₂) slurry as the starting material. mrs-j.orgscientific.net This aqueous solution process allows for the synthesis of powders with controlled particle morphology and uniform dispersion, notably free from the aggregation that can occur in other methods. mrs-j.orgresearchgate.net The process typically begins with the precipitation of Ni(OH)₂ by adding a base like sodium hydroxide to a nickel chloride solution. mrs-j.orgresearchgate.net

Subsequently, an oxalic acid solution is added to the Ni(OH)₂ slurry. scientific.netresearchgate.net This initiates a transformation reaction where the nickel hydroxide is converted into nickel(II) oxalate dihydrate. researchgate.net The pH of the reaction mixture is a critical parameter for controlling the final product. By adjusting the pH to around 6.0 with oxalic acid, it is possible to obtain a non-aggregated powder of rectangular parallelepiped-shaped NiC₂O₄·2H₂O particles. mrs-j.org The particle size can be further controlled by the reaction temperature; for instance, particles with an average size of 440 nm were produced at 298 K, while the size increased to 770 nm at 333 K. scientific.netresearchgate.net

Preparation Temperature (K)Resulting Particle ShapeAverage Particle SizeState of Dispersion
293Rectangular ParallelepipedSmallerNo aggregation
298Rectangular Parallelepiped~440 nmFinely dispersed
333Rectangular Parallelepiped~770 nmNo aggregation

Novel Synthetic Pathways for Specific Structural Features

A novel synthetic route for producing a nickel(II) oxalate coordination compound utilizes a redox reaction in a mixed organic-aqueous system. lew.ro This method is based on the in-situ generation of the oxalate anion through the oxidation of an organic precursor, such as ethylene glycol. lew.ro The reaction is carried out in an aqueous-alcoholic medium containing nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), ethylene glycol, and nitric acid. lew.ro

In this system, the nitrate anion acts as an oxidizing agent, converting the ethylene glycol into the oxalate anion (C₂O₄²⁻). lew.ro Simultaneously, the newly formed oxalate ligand coordinates with the Ni(II) ions present in the solution, leading to the precipitation of a homopolynuclear nickel(II) oxalate compound. lew.ro The reaction is typically driven by heating the mixture in a water bath until gas evolution ceases, indicating the completion of the redox reaction. lew.ro Elemental analysis of the resulting solid has indicated an empirical formula of NiC₂O₄·2.5H₂O. lew.ro This pathway represents a departure from traditional precipitation methods that use a direct source of oxalate ions. lew.ro

Advanced Structural Characterization and Solid State Architecture of Nickel Ii Oxalate Dihydrate

Crystallographic Analysis

Crystallographic analysis confirms that Nickel(II) oxalate (B1200264) dihydrate is a coordination polymer. researchgate.net In this structure, the oxalate anion (C₂O₄²⁻) acts as a bridging ligand, binding to nickel ions through all four of its oxygen atoms in a bis-bidentate fashion. This coordination creates one-dimensional chains. Each nickel ion is also coordinated to two water molecules, completing a quasi-octahedral geometry. researchgate.net

Single-crystal X-ray diffraction provides the most definitive data on atomic positions and molecular geometry. Studies on a binuclear nickel(II) complex containing an oxalate bridge, [Ni₂L¹₂(H₂O)₂(ox)][NO₃]₂·2H₂O, revealed a monoclinic system with the space group P2₁/c. rsc.org In this related structure, each nickel atom is in a distorted octahedral environment, with Ni-O distances for the oxalate ligand at 2.086(4) Å and 2.111(5) Å, and for the coordinated water at 2.120(5) Å. rsc.org The oxalate ligand joins the two nickel centers, forming two five-membered chelate rings. rsc.org While this specific compound is a complex derivative, its core structural motifs provide insight into the fundamental coordination of nickel and oxalate. For Nickel(II) oxalate dihydrate itself, single-crystal studies have been challenging for some phases due to the typical small size of the crystals obtained. copernicus.org However, data from isostructural compounds and refinement from powder data have provided a clear picture of its architecture.

Powder X-ray diffraction (PXRD) is a powerful technique for identifying the crystalline phases of Nickel(II) oxalate dihydrate and is crucial when single crystals are not available. copernicus.orgnih.gov PXRD patterns serve as a fingerprint for a specific crystalline solid, allowing for the distinction between its different polymorphs. nih.govunam.mx The technique has been used to confirm the formation of high-purity Nickel(II) oxalate dihydrate in various synthesis methods. researchgate.netresearchgate.net Analysis of the diffraction peak positions and intensities allows for the determination of the crystal system, unit cell dimensions, and space group. unam.mxcrystallography.net

An orthorhombic polymorph of Nickel(II) oxalate dihydrate has been identified and characterized. unam.mx This phase, sometimes referred to as the β-phase, is often synthesized via precipitation reactions in aqueous solutions. unam.mxarxiv.org PXRD patterns of this phase are in good agreement with reference patterns, such as JCPDS file 25-0250. unam.mxarxiv.org In this structure, oxalate ions bridge the Ni²⁺ ions, forming chains that run along the b-axis. unam.mx Rietveld refinement of the powder diffraction data confirms the orthorhombic structure and allows for the calculation of structural parameters. unam.mx

A monoclinic phase of Nickel(II) oxalate dihydrate also exists. This polymorph is isostructural with the mineral humboldtine (FeC₂O₄·2H₂O). copernicus.org Recently, the first natural occurrence of Nickel(II) oxalate dihydrate was discovered on the Kola Peninsula, Russia, and named Andreybulakhite. copernicus.orgcopernicus.orgresearchgate.net Due to the microscopic size of the natural crystals (up to 2x1x1 µm), a single-crystal X-ray study was not feasible. copernicus.orgcopernicus.org However, its structure was successfully characterized using powder X-ray diffraction data. copernicus.orgresearchgate.net Synthetic counterparts of this monoclinic phase have also been prepared and studied, confirming its structure. copernicus.orgresearchgate.net

The unit cell parameters for both the orthorhombic and monoclinic phases of Nickel(II) oxalate dihydrate have been precisely determined from X-ray diffraction data. These parameters define the size and shape of the fundamental repeating unit of the crystal.

For the orthorhombic phase , reported unit cell parameters are consistent across different studies. unam.mxresearchgate.net One detailed study reported the following values:

ParameterValue
a11.842(2) Å
b5.345(1) Å
c15.716(2) Å
α90°
β90°
γ90°
Z8

Data sourced from a study on the magnetic properties of orthorhombic nickel(II) oxalate dihydrate. unam.mx

The monoclinic phase (Andreybulakhite) has been characterized with the following unit cell parameters, refined from powder data: copernicus.orgcopernicus.orgresearchgate.net

ParameterValue
a11.8392(5) Å
b5.3312(2) Å
c9.8357(7) Å
α90°
β126.723(5)°
γ90°
Volume (V)497.59(3) ų
Z4

Data sourced from the study of the natural mineral Andreybulakhite. copernicus.orgresearchgate.net

Another study on a synthetic monoclinic sample reported slightly different parameters, highlighting potential variations based on synthesis conditions. researchgate.netcrystallography.netosti.gov

ParameterValue
a11.7916(5) Å
b5.31798(14) Å
c9.7806(7) Å
α90°
β127.014(6)°
γ90°
Volume (V)489.73(4) ų
Z4

Data sourced from a study on structural transformations in nickel oxalate dihydrate. researchgate.netcrystallography.netosti.gov

The space group describes the symmetry elements present in the crystal structure. For the orthorhombic phase of Nickel(II) oxalate dihydrate, the assigned space group is Cccm . unam.mxarxiv.org Structural refinement using methods like Rietveld analysis on PXRD data has been performed to validate this model, although some studies note that certain low-intensity calculated peaks may be absent in experimental patterns, potentially due to preparation methods. unam.mx

For the monoclinic phase , including the mineral Andreybulakhite, the determined space group is C2/c . copernicus.orgcopernicus.orgresearchgate.net Structural models based on this space group show that it belongs to the humboldtine group of oxalates. copernicus.org Some studies on synthetic monoclinic Nickel(II) oxalate dihydrate also identify a disordered structure within the C2/c space group, which can be described by applying a displacement vector to the basis atoms. researchgate.netosti.gov This disorder can lead to the extinction of some lines in the powder diffraction pattern. researchgate.net

Disorder Phenomena in Crystal Structures

Nickel(II) oxalate dihydrate is known to exhibit disorder within its crystal structure. researchgate.net At room temperature, it crystallizes in a monoclinic system with the space group C2/c. researchgate.net This structure is characterized by a degree of disorder, which can be described by applying a displacement vector to the base atoms and the subsequent portion of shifted atoms. researchgate.net Some studies also refer to its crystal structure as orthorhombic, noting a disordered arrangement at ambient temperatures. evitachem.com

Table 1: Crystallographic Data for Nickel(II) Oxalate Dihydrate

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group C2/c researchgate.net
a 11.7916(5) Å researchgate.net
b 5.31798(14) Å researchgate.net
c 9.7806(7) Å researchgate.net
β 127.014(6)° researchgate.net

Coordination Chemistry and Ligand Environment

The solid-state architecture of Nickel(II) oxalate dihydrate is defined by its unique coordination chemistry, where the oxalate anion and water molecules play crucial roles in constructing the extended polymeric network.

The oxalate ion (C₂O₄²⁻) is a versatile ligand that functions as both a double-chelating and a bridging bidentate ligand in this structure. researchgate.netpurdue.edu It coordinates to the nickel ions in a quasisymmetric bis-bidentate fashion, meaning all four of its oxygen atoms are involved in bonding to metal centers. researchgate.net This bridging capacity is fundamental to the formation of the polymeric structure, effectively linking adjacent nickel ions. researchgate.netlaboratorynotes.com In related nickel-oxalate complexes, the oxalate ligand is consistently observed to bridge metal atoms in a bis-bidentate mode. researchgate.netnih.govresearchgate.net

The dual chelating and bridging function of the oxalate ligand directly leads to the formation of a one-dimensional (1D) chain structure. researchgate.net These chains consist of alternating nickel ions and oxalate groups, creating an extended coordination polymer. researchgate.netlaboratorynotes.com This arrangement is sometimes described as a one-dimensional metal-organic framework (1D-MOF). mdpi.com The oxalate groups within these chains are arranged in a quasi-planar fashion. researchgate.net

Each Nickel(II) ion in the structure is six-coordinate, resulting in a quasi-octahedral geometry. researchgate.net The coordination sphere is composed of four oxygen atoms from two separate bridging oxalate ions, which form a plane. researchgate.net The two remaining apical positions, perpendicular to this plane, are occupied by the oxygen atoms of two water molecules (H₂O). researchgate.net This arrangement completes the 6-fold, quasi-octahedral environment around the Ni(II) center. researchgate.net Distorted octahedral geometries are a common feature in various nickel complexes, including other oxalato-bridged systems. researchgate.netnih.govresearchgate.netacs.orgmdpi.com

The presence of coordinated water molecules facilitates the formation of extensive hydrogen bonding networks within the solid-state structure. In similar hydrated metal-oxalate coordination polymers, hydrogen bonds play a critical role in stabilizing the crystal packing by linking the one-dimensional chains and forming a more complex, often three-dimensional, supramolecular architecture. researchgate.netnih.govresearchgate.netresearchgate.net These interactions typically occur between the coordinated water molecules and the oxygen atoms of the oxalate ligands from adjacent chains.

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to elucidate the structural and electronic properties of Nickel(II) oxalate dihydrate.

Infrared (IR) Spectroscopy IR spectroscopy confirms the presence of both the oxalate ligand and water of hydration. The spectrum shows characteristic absorption bands for the different vibrational modes of the molecule.

Table 2: Characteristic Infrared (IR) Bands for Nickel(II) Oxalate Dihydrate

Wavenumber (cm⁻¹) Assignment Reference
3354, 3121 Asymmetric stretching vibrations of O-H, ʋa(OH) researchgate.net
1610 Asymmetric stretching of C=O, ʋa(C=O) researchgate.netlew.ro

Diffuse Reflectance Spectroscopy The electronic spectrum provides insight into the coordination environment of the Ni(II) ion. The diffuse reflectance spectrum of Nickel(II) oxalate dihydrate displays absorption bands that are characteristic of a hexacoordinated Ni(II) ion in a high-spin, pseudo-octahedral environment. lew.ro

Table 3: Electronic Spectrum and Ligand Field Parameters for Nickel(II) Oxalate Dihydrate

Parameter Value Description Reference
ν₂ ~15,150 cm⁻¹ ³T₁g(F) ← ³A₂g transition lew.ro
ν₃ 26,315 cm⁻¹ ³T₁g(P) ← ³A₂g transition lew.ro
10 Dq 8,800 cm⁻¹ Ligand Field Splitting Parameter wikipedia.org

Raman Spectroscopy Raman spectroscopy is another vibrational technique used to characterize Nickel(II) oxalate dihydrate. capes.gov.br It is particularly useful for identifying the vibrations of the oxalate complex and serves as a complementary technique to IR spectroscopy. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive technique used to investigate the elemental composition and chemical states of atoms. Studies on the thermal decomposition of Nickel(II) oxalate dihydrate have utilized XPS to monitor changes in the electronic structure and surface composition as the material is heated. acs.org For instance, the removal of crystallization water during dehydration significantly affects the Ni-related XPS signals, including the Ni 2p₃/₂ binding energy and satellite peak intensities. acs.org

Thermal Decomposition Mechanisms and Kinetic Studies

Thermoanalytical Investigations

Thermoanalytical techniques are crucial for elucidating the thermal behavior of NiC₂O₄·2H₂O. By monitoring changes in mass and energy as a function of temperature, a detailed picture of the decomposition process emerges.

Thermogravimetric analysis (TGA) reveals that the thermal decomposition of nickel(II) oxalate (B1200264) dihydrate in both air and inert atmospheres typically proceeds in two distinct and well-defined stages. researchgate.netdntb.gov.ua

The first stage corresponds to dehydration, where the two molecules of crystalline water are released. researchgate.netevitachem.com The theoretical mass loss for this step is approximately 19.73%. researchgate.net Experimental TGA results show a mass loss very close to this value, generally between 19.7% and 19.93%. researchgate.netresearchgate.net This dehydration event typically occurs in a temperature range of 120°C to 270°C. researchgate.net

The second stage involves the decomposition of the resulting anhydrous nickel oxalate (NiC₂O₄). researchgate.netresearchgate.net The mass loss in this stage is dependent on the final product, which is dictated by the atmosphere. In an oxidizing atmosphere like air, the decomposition yields nickel(II) oxide (NiO), with an observed mass loss of about 36.23% to 40%, consistent with the theoretical value of 39.85% for this transformation. researchgate.net This stage generally occurs at temperatures between 290°C and 400°C. researchgate.netlew.ro The final solid residue in air is confirmed to be NiO. researchgate.netscience.gov

Table 1: Summary of TGA Data for Nickel(II) Oxalate Dihydrate Decomposition
Decomposition StageProcessTemperature Range (°C)Theoretical Mass Loss (%)Experimental Mass Loss (%)Evolved Species
Stage 1Dehydration120 - 27019.73~19.7 - 19.93 researchgate.netresearchgate.netH₂O
Stage 2Decomposition of Anhydrous Oxalate (in air)290 - 40039.85 (to NiO)~36.2 - 40.0 researchgate.netCO, CO₂

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect the thermal events (endothermic or exothermic) associated with the mass losses observed in TGA.

The first decomposition stage, dehydration, is consistently characterized by an endothermic peak, irrespective of the atmosphere, indicating that energy is absorbed to break the bonds holding the water molecules in the crystal lattice. researchgate.netresearchgate.net DTA/DSC studies report this endothermic peak at various temperatures, including 188°C, 225°C, and 237°C. researchgate.netlew.roscience.gov

The thermal nature of the second stage, the decomposition of anhydrous nickel oxalate, is critically dependent on the surrounding atmosphere.

In an oxidizing atmosphere (air): The decomposition is a distinctly exothermic process. researchgate.net Sharp exothermic peaks have been recorded at temperatures such as 318°C, 323.97°C, and 330°C. researchgate.netlew.roscience.gov

In an inert atmosphere (nitrogen, helium, argon) or vacuum: The decomposition is an endothermic process. researchgate.netrsc.org Some studies have noted a complex or double endothermic peak, suggesting a multi-step mechanism for the breakdown of the anhydrous oxalate in the absence of oxygen. researchgate.net

Table 2: Summary of DTA/DSC Findings for Nickel(II) Oxalate Dihydrate
Decomposition StageAtmospherePeak Temperature (°C)Thermal Event
Stage 1: DehydrationAir~188 - 237 researchgate.netlew.roEndothermic
Inert (N₂, He)~241 rsc.orgEndothermic
Stage 2: Anhydrous Oxalate DecompositionAir~318 - 330 researchgate.netscience.govExothermic
Inert (N₂, He) / Vacuum~322 - 371 rsc.orgEndothermic

Coupling thermogravimetry with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) allows for the real-time identification of the gaseous products evolved during decomposition. researchgate.netresearchgate.netamericanlaboratory.com

For NiC₂O₄·2H₂O, these coupled techniques confirm the identity of the evolved species at each decomposition stage.

Stage 1 (Dehydration): The gas evolved during the first mass loss is identified as water (H₂O), corresponding to a characteristic mass-to-charge ratio (m/z) of 18 in MS. americanlaboratory.com

Stage 2 (Anhydrous Oxalate Decomposition): The gaseous products are identified as carbon monoxide (CO) (m/z = 28) and carbon dioxide (CO₂) (m/z = 44). americanlaboratory.comakjournals.com In an inert atmosphere, CO₂ is the principal gaseous product detected, corresponding to the formation of metallic nickel. researchgate.net In air, both CO and CO₂ are evolved during the oxidative decomposition to NiO. akjournals.com

Dehydration Processes

The dehydration of NiC₂O₄·2H₂O involves the loss of its two water molecules to form anhydrous nickel oxalate (NiC₂O₄). researchgate.netevitachem.com TGA curves typically show this process as a single, well-defined step, suggesting the two water molecules are energetically equivalent. researchgate.netresearchgate.net However, some research indicates that the dehydration may not be fully complete before the onset of oxalate decomposition. researchgate.net It has been suggested that a small amount of water can become occluded within the pores of the newly formed anhydrous structure and is only liberated at the higher temperatures where the oxalate ions begin to decompose. researchgate.net Studies using X-ray photoelectron spectroscopy (XPS) have shown that the removal of water significantly impacts the electronic state of the nickel atoms, with the largest effect observed at the temperature of the maximum dehydration rate, around 200°C. researchgate.net

The surrounding atmosphere has a significant impact on the thermal decomposition of nickel(II) oxalate dihydrate. researchgate.net While the dehydration step is endothermic in all tested atmospheres (air, inert, vacuum), the subsequent decomposition of the anhydrous intermediate is fundamentally altered. researchgate.net

In Air (Oxidizing): Following dehydration, the anhydrous nickel oxalate decomposes exothermically to form nickel(II) oxide (NiO) as the final solid product. researchgate.netscience.gov

In Inert Atmosphere (N₂, He, Ar) or Vacuum: In the absence of an oxidizing agent, the decomposition of anhydrous nickel oxalate proceeds endothermically. researchgate.netresearchgate.net The final solid product under these conditions is primarily metallic nickel (Ni). researchgate.netresearchgate.net Some studies report the final product as metallic nickel particles that may be partially covered with a thin layer of surface oxide (NiO) or amorphous carbon. researchgate.net

In Hydrogen (Reducing): In a reducing atmosphere such as hydrogen, the formation of metallic nickel is the expected outcome of the decomposition. researchgate.net

Decomposition Pathways and Intermediate Phases

The thermal decomposition of nickel(II) oxalate dihydrate proceeds through a series of distinct stages, involving the formation of anhydrous nickel(II) oxalate, followed by its breakdown into either nickel oxide or metallic nickel, depending on the atmospheric conditions. The process can also involve the formation of transient, oxygen-deficient phases and carbonaceous residues.

Formation of Anhydrous Nickel(II) Oxalate

The initial step in the thermal decomposition of nickel(II) oxalate dihydrate is dehydration, which leads to the formation of anhydrous nickel(II) oxalate (β-NiC₂O₄). researchgate.net This process typically occurs in the temperature range of 110-300 °C. rsc.org However, complete dehydration is often difficult to achieve, with some water molecules remaining trapped within the crystal structure. researchgate.netresearchgate.net The removal of this crystallization water has been shown to affect the electronic structure and chemical state of the nickel atoms. researchgate.netacs.org For instance, X-ray photoelectron spectroscopy (XPS) studies have revealed that the O/Ni atomic ratio, the full width at half-maximum (FWHM) of the Ni 2p3/2 and Ni LMM peaks, the Ni 2p3/2 binding energy, and the satellite-to-Ni2+ peak intensity ratio all exhibit local maxima around 200 °C, coinciding with the highest rate of dehydration. researchgate.netacs.org

Decomposition to Nickel Oxide (NiO)

When the thermal decomposition of nickel(II) oxalate is carried out in an oxidizing atmosphere, such as air, the final product is nickel oxide (NiO). researchgate.netresearchgate.netlaboratorynotes.comakjournals.com The decomposition of the anhydrous oxalate to NiO typically occurs at temperatures above 300 °C. researchgate.netlaboratorynotes.com Thermogravimetric analysis (TGA) shows a significant weight loss in the range of 315 to 340 °C, corresponding to this transformation. researchgate.net The reaction is exothermic, as indicated by DTA peaks. researchgate.netlew.ro The resulting NiO can be of high purity and nanocrystalline, with particle size influenced by the calcination temperature. researchgate.netekb.eg

Formation of Metallic Nickel (Ni) under Controlled Atmospheres

In an inert or reducing atmosphere (e.g., nitrogen, helium, or in the presence of hydrogen), the thermal decomposition of nickel(II) oxalate can yield metallic nickel (Ni). laboratorynotes.comakjournals.comntnu.noacs.org This process is of significant interest for producing high-purity nickel powders and nanostructures. laboratorynotes.comacs.org The decomposition to metallic nickel generally occurs at temperatures above 316 °C. wikipedia.org The reaction proceeds via the breakdown of the oxalate into nickel and carbon dioxide. ntnu.no Studies have shown that the morphology of the resulting nickel particles can be controlled by the initial nickel oxalate precursor. mrs-j.orgresearchgate.net The final product at temperatures above 400 °C in a vacuum is metallic nickel particles, which may be partially covered with a surface layer of NiO, chemisorbed oxygen, and carbon. researchgate.netresearchgate.netacs.org

Identification of Oxygen-Deficient Intermediate Phases (e.g., NiC₂O₃, Ni₂C₄O₇)

During the thermal decomposition in a vacuum, XPS analysis has identified the formation of intermediate oxygen-deficient phases at around 350 °C. researchgate.netresearchgate.net These intermediates have stoichiometries corresponding to NiC₂O₃ and/or Ni₂C₄O₇. researchgate.netresearchgate.netacs.org Their presence suggests a complex decomposition mechanism where the oxalate anion breaks down in a stepwise manner before the final formation of metallic nickel.

Formation of Graphitic/Amorphous Carbon Residues

The final products of nickel oxalate decomposition, particularly under vacuum or inert atmospheres, can include graphitic or amorphous carbon residues. researchgate.netresearchgate.netacs.org This carbonaceous material is often found alongside metallic nickel and surface nickel oxide in the final product at temperatures above 400 °C. researchgate.netresearchgate.netacs.org The formation of carbon can be a result of side reactions during the decomposition of the oxalate group.

Interactive Data Table: Decomposition Products and Conditions

PrecursorAtmosphereTemperature Range (°C)Intermediate PhasesFinal Products
NiC₂O₄·2H₂OAir110-300Anhydrous NiC₂O₄-
NiC₂O₄·2H₂OAir>300-NiO
NiC₂O₄·2H₂OInert (N₂, He)>316Anhydrous NiC₂O₄Metallic Ni, NiO (traces), Carbon
NiC₂O₄·2H₂OVacuum~350NiC₂O₃, Ni₂C₄O₇-
NiC₂O₄·2H₂OVacuum>400-Metallic Ni, NiO, Carbon

Influence of Heating Rate and Sample Mass on Decomposition Characteristics

The characteristics of the thermal decomposition of nickel(II) oxalate dihydrate are significantly influenced by experimental parameters such as the heating rate and the initial mass of the sample. evitachem.comunca.edu

Heating Rate: The rate at which the temperature is increased affects the temperatures at which decomposition events, such as dehydration and oxalate decomposition, occur. Generally, higher heating rates shift the decomposition temperatures to higher values. This phenomenon is a kinetic effect, where the system does not have sufficient time to reach thermal equilibrium at faster heating rates. Studies on similar oxalate systems have shown that slower heating rates can sometimes lead to a greater degree of oxidation of the final residue, potentially due to prolonged exposure to the furnace atmosphere. core.ac.uk

Heating Rate (°C/min)Dehydration Peak Temperature (°C)Anhydrous Decomposition Peak Temperature (°C)
5~220~325
10~225~330
20~235~340

Kinetic Analysis of Thermal Decomposition

To quantitatively understand the decomposition process, kinetic analysis is employed. This involves determining the activation energy, the pre-exponential factor, and the reaction model that best describes the experimental data.

Isoconversional Methods (e.g., Friedman, Flynn–Wall–Ozawa) for Activation Energy Determination

Isoconversional methods, also known as model-free methods, are powerful tools for determining the activation energy (Ea) of a solid-state reaction without assuming a particular reaction model. akjournals.comuiowa.edu These methods are based on the principle that the reaction rate at a constant extent of conversion (α) is only a function of temperature. akjournals.com The Friedman and Flynn–Wall–Ozawa (FWO) methods are two of the most commonly used isoconversional techniques. researchgate.netakjournals.com

Friedman Method: This is a differential isoconversional method that involves plotting the logarithm of the instantaneous reaction rate (dα/dt) against the reciprocal of the absolute temperature (1/T) for a constant α value obtained from experiments at different heating rates. The activation energy can be calculated from the slope of the resulting lines.

Flynn–Wall–Ozawa (FWO) Method: This is an integral isoconversional method that utilizes the following equation: ln(β) = ln(A·Ea / (R·g(α))) - 5.331 - 1.052(Ea / (R·T)), where β is the heating rate, A is the pre-exponential factor, R is the gas constant, and g(α) is the integral form of the reaction model. By plotting ln(β) against 1/T for a given conversion, the activation energy can be determined from the slope of the straight line.

For the thermal decomposition of nickel(II) oxalate dihydrate, studies have utilized these methods to calculate the activation energies for both the dehydration and the anhydrous decomposition steps. For example, one study reported activation energies of 171.1 ± 4.2 kJ/mol and 174.4 ± 8.1 kJ/mol for the two decomposition steps, respectively, as determined by the Friedman and FWO methods. researchgate.net The variation of activation energy with the extent of conversion can provide insights into the complexity of the reaction mechanism. For many solid-state decompositions, the activation energy is not constant, indicating a multi-step process.

Determination of Kinetic Model Functions

Once the activation energy is determined, the next step is to identify the most probable kinetic model function, f(α) or g(α), that describes the reaction mechanism. researchgate.netiitm.ac.in This can be achieved through various methods, including the multiple-linear regression method or by comparing the experimental data with theoretical model functions. researchgate.net

The kinetic model provides a mathematical representation of the reaction's progress and is often associated with a specific geometric or physical process, such as nucleation, growth, or diffusion. Common solid-state reaction models are categorized into nucleation models (e.g., Avrami-Erofeev), geometrical contraction models (e.g., contracting area or volume), diffusion models, and reaction-order models. iitm.ac.in For the decomposition of nickel oxalate, research has suggested that the process can be complex, with different kinetic laws potentially governing different stages of the reaction. iitm.ac.in One study indicated that the decomposition of nickel oxalate in a vacuum followed the Avrami-Erofeev equation in the initial acceleratory period and a unimolecular law towards the end of the reaction. iitm.ac.in

Microscopic Mechanism Changes during Decomposition

The thermal decomposition of nickel(II) oxalate dihydrate involves significant changes at the microscopic level. researchgate.netrsc.org The initial dehydration step involves the removal of water molecules from the crystal lattice, which can lead to changes in the crystal structure and the formation of pores. researchgate.net It has been suggested that not all water is removed during the initial dehydration phase; some may remain occluded within the pores and are only released during the subsequent decomposition of the oxalate ions. researchgate.net

The decomposition of the anhydrous nickel oxalate is a more complex process involving the breakdown of the oxalate anion (C₂O₄²⁻). In an inert atmosphere, the decomposition can lead to the formation of metallic nickel, while in an oxidizing atmosphere like air, nickel oxide is the primary solid product. researchgate.netresearchgate.net Studies have shown that the decomposition can proceed through the formation of intermediate species. researchgate.net For instance, X-ray photoelectron spectroscopy (XPS) studies have suggested the formation of an intermediate oxygen-deficient phase with a stoichiometry corresponding to NiC₂O₃ or Ni₂C₄O₇ during decomposition in a vacuum. researchgate.net

The morphology of the final product is also influenced by the decomposition process. The breakdown of the oxalate structure and the release of gaseous products can lead to the formation of porous structures and nanoparticles. aiche.org One model suggests that the decomposition begins with the instantaneous nucleation of product nickel, followed by the two-dimensional growth of these nuclei, controlled by the diffusion of carbon dioxide. aiche.org This process can lead to an initial increase in specific surface area due to the breakup of grains, followed by a decrease as grain coalescence occurs. aiche.org

Applications As Precursor Material in Advanced Materials Synthesis

Synthesis of Nickel Nanoparticles

The thermal decomposition of nickel(II) oxalate (B1200264) dihydrate is a common method for producing nickel (Ni) nanoparticles. The process involves heating the precursor in a controlled atmosphere, which leads to the formation of metallic nickel particles. The properties of these nanoparticles are heavily influenced by the initial state of the nickel oxalate precursor.

The use of nickel(II) oxalate dihydrate as a precursor allows for significant control over the crystalline and primary particle size of the resulting nickel nanoparticles. The size of the precursor particles, which can be managed during their synthesis, directly impacts the dimensions of the final nickel nanoparticles. scientific.net

Research has demonstrated that the preparation temperature of the nickel oxalate precursor is a key variable for size control. By adjusting the temperature during the precipitation of nickel oxalate, it is possible to produce precursor particles with dimensions ranging from approximately 440 to 770 nm without aggregation. scientific.net The thermal decomposition of these size-controlled precursor particles subsequently yields nickel nanoparticles with predictable sizes. Lower precipitation temperatures for the oxalate precursor generally lead to smaller particle sizes. scientific.net

The decomposition process itself involves the nucleation of elemental nickel within the oxalate particles. researchgate.net The evolution of the particle's specific surface area during this process is a balance between grain breakup, caused by the strain of escaping carbon dioxide, and grain coalescence or sintering. researchgate.net By carefully controlling the decomposition conditions, the final primary particle size of the nickel can be effectively managed.

Table 1: Influence of Nickel Oxalate Preparation Temperature on Particle Size
Preparation Temperature (K)Resulting NiC₂O₄·2H₂O Particle Size (nm)Key Observation
298~440Particle size is controllable by adjusting the synthesis temperature of the precursor. scientific.net
333~770

The morphology of the nickel(II) oxalate dihydrate precursor plays a crucial role in determining the shape of the final nickel nanoparticles. scientific.net This "template" effect allows for the synthesis of nickel nanoparticles with specific shapes, such as rods or needles, which are desirable for certain applications.

Scientists have developed methods to control the morphology of the nickel oxalate precursor, yielding shapes like rectangular parallelepipeds, nanorods, and nanoneedles. scientific.netresearchgate.net For instance, needle-like nickel particles can be obtained through the heat treatment of a needle-like nickel oxalate precursor under an inert atmosphere. scientific.net The synthesis of these varied precursor morphologies can be achieved by adjusting reaction conditions such as pH and the concentration of complexing agents like ammonia (B1221849) during the precipitation process. kygczz.comrsc.org The ability to tailor the precursor's shape provides a direct route to producing morphologically controlled nickel nanoparticles. researchgate.net

A significant challenge in the synthesis of nanoparticles via thermal decomposition is the prevention of sintering, where particles fuse together at high temperatures, leading to larger, agglomerated structures and a loss of nanoscale properties. mdpi.com Using nickel(II) oxalate as a precursor offers strategies to mitigate this issue.

One effective method involves blending the nickel oxalate precursor with a separator and pore-forming agent, such as sodium chloride (NaCl), before the reduction and sintering process. researchgate.net The NaCl particles act as a physical barrier, effectively preventing direct contact between the nascent nickel particles as they form. This separation minimizes sintering and agglomeration during the high-temperature reduction phase. researchgate.net After the process, the NaCl can be washed away, leaving behind a porous nickel material with a controlled structure. This technique demonstrates that the precursor can be integrated into a process designed specifically to reduce sintering and control the final porosity and pore structure of the nickel material. researchgate.net

Synthesis of Nickel Oxide (NiO) Materials

Nickel(II) oxalate dihydrate is widely used as a precursor for the synthesis of nickel oxide (NiO), an important p-type semiconductor with applications in catalysis, batteries, sensors, and electrochromic films. researchgate.netmaterialsciencejournal.orgresearchgate.net The thermal decomposition of nickel oxalate in the presence of air yields NiO particles. researchgate.netekb.eg

The thermal treatment of the nickel oxalate precursor is a critical step that allows for precise control over the crystallinity and composition of the final NiO material. The calcination temperature directly influences the crystallite size of the NiO powder. researchgate.net

Studies have shown that as the calcination temperature increases, the crystallite size of the resulting NiO also increases. researchgate.net For example, NiO calcined at 400°C can have an average particle size of around 8 nm, while higher temperatures lead to larger crystals. researchgate.net This relationship provides a straightforward method for tuning the crystallinity of the NiO product. Furthermore, the composition can be influenced by the initial reaction conditions used to create the precursor. An excess concentration of oxalic acid during the precursor synthesis can lead to the formation of metallic nickel alongside nickel oxide during decomposition. researchgate.net The thermal decomposition of nickel(II) oxalate generally proceeds in two main steps: an initial dehydration followed by the decomposition of the anhydrous oxalate to form NiO at higher temperatures. researchgate.net

Table 2: Effect of Calcination Temperature on NiO Crystallite Size from NiC₂O₄·2H₂O Precursor
Calcination Temperature (°C)Resulting NiO Crystallite Size (nm)Observation
30015.8The crystallite size of NiO increases with higher calcination temperatures of the nickel oxalate precursor. researchgate.net
40018.8

The use of nickel(II) oxalate dihydrate as a precursor is particularly advantageous for the formation of nanostructured NiO, including nanoparticles with various morphologies. researchgate.netresearchgate.net The characteristics of the precursor, such as particle size and shape, can be translated into the final NiO nanostructure.

By carefully controlling the synthesis of the nickel oxalate precursor, different morphologies like nanosheets and nanoflakes can be produced. researchgate.net Subsequent calcination of these precursors leads to the formation of NiO nanoparticles with distinct shapes, such as spherical or hexagonal. researchgate.net Research has shown that the size of the precursor plays a more critical role than its morphology in determining the final shape of the calcined NiO product. For example, nickel oxalate particles in the 450–530 nm range have been shown to result in hexagonal NiO. researchgate.net This approach allows for the synthesis of NiO nanoparticles with average sizes as small as 5-10 nm and controlled shapes, which is crucial for applications that depend on high surface area and specific crystal facets. researchgate.netresearchgate.net

Synthesis of Mixed Metal Oxides and Alloys

The thermal decomposition of mixed-metal oxalate precursors is an effective method for synthesizing materials with specific magnetic, catalytic, or electronic properties. This approach ensures a uniform distribution of the constituent metals, which is often difficult to achieve using traditional ceramic techniques that rely on the mechanical mixing of individual oxides.

Nickel-Cobalt (B8461503) Oxides (e.g., NiCo2O4)

Nickel-cobalt oxide (NiCo2O4), a spinel-structured material, is widely investigated for its applications in supercapacitors and electrocatalysis. A common and effective route to synthesize this material is through the thermal decomposition of a nickel-cobalt oxalate precursor.

The process begins with the synthesis of the mixed oxalate, typically through a wet-chemical co-precipitation method. An aqueous solution containing nickel and cobalt salts (often nitrates or chlorides) in a desired molar ratio is prepared. The addition of a precipitating agent, such as oxalic acid or ammonium (B1175870) oxalate, leads to the formation of a mixed nickel-cobalt oxalate precipitate. This precursor is then subjected to calcination (thermal decomposition in the presence of air or oxygen) to yield the target oxide.

Research has shown that the calcination temperature is a critical parameter. For instance, nickel-cobalt oxalate (Ni₂.₅Co₅C₂O₄) can be calcined at 350°C to produce phase-pure NiCo₂O₄. nih.gov Thermogravimetric analysis (TGA) reveals that the decomposition of the oxalate ligand typically occurs as an exothermic process around 300°C. nih.gov This controlled decomposition results in a porous, high-surface-area oxide material, which is advantageous for electrochemical applications. The porosity arises from the release of gaseous products like CO₂ during the decomposition of the oxalate structure. nih.gov

Precursor MaterialTarget MaterialSynthesis MethodKey ParametersOutcome
Nickel-Cobalt Oxalate (Ni₂.₅Co₅C₂O₄)Nickel-Cobalt Oxide (NiCo₂O₄)Co-precipitation followed by CalcinationAnnealing at 350°C for 2 hours. mdpi.comFormation of porous NiCo₂O₄ nanostructures. nih.gov

Nickel-Cobalt Oxalates (e.g., Ni₂.₅Co₅C₂O₄)

Mixed nickel-cobalt oxalates are not only intermediates in the synthesis of oxides but are also functional materials in their own right, particularly as electrocatalysts. The synthesis of these compounds, such as Ni₂.₅Co₅C₂O₄, is typically achieved through a one-pot, wet-chemical technique. mdpi.com

In a representative synthesis, nickel nitrate (B79036) hexahydrate and cobalt nitrate hexahydrate are dissolved in deionized water. An aqueous solution of oxalic acid is then added to this mixture, causing the co-precipitation of the mixed metal oxalate. lew.ro The synthetic parameters, including the ratio of nickel to cobalt, the amount of oxalic acid, reaction temperature, and time, can be precisely controlled to optimize the composition and morphology of the final product. mdpi.com This method allows for the creation of materials with a homogeneous distribution of nickel and cobalt ions throughout the crystal lattice. The resulting nickel-cobalt oxalate often presents as mesoporous, block-like nanostructures. mdpi.commdpi.com

ReactantsTarget MaterialSynthesis MethodKey ParametersMorphology
Nickel Nitrate Hexahydrate, Cobalt Nitrate Hexahydrate, Oxalic AcidNickel-Cobalt Oxalate (Ni₂.₅Co₅C₂O₄)Wet-Chemical Co-precipitationStirring at 80°C for 120 min. lew.roMesoporous, block-like nanostructures. mdpi.com

Dilute Palladium-Nickel Alloys

The synthesis of metallic alloys can be achieved through the thermal decomposition of mixed-metal coordination compounds, including oxalates, in a reducing or inert atmosphere. lew.ro This precursor route is a viable strategy for producing dilute palladium-nickel alloys, which are used in catalysis and electronics.

The synthesis would begin with the co-precipitation of a mixed nickel-palladium oxalate precursor. This is accomplished by mixing aqueous solutions of soluble nickel(II) salts and palladium(II) salts (e.g., chlorides or nitrates) with a solution of oxalic acid. The resulting precipitate contains a homogeneous mixture of nickel and palladium ions.

The crucial step is the subsequent thermal decomposition of this mixed oxalate precursor under a controlled, non-oxidizing atmosphere (e.g., hydrogen or argon). Unlike calcination in air, which yields oxides, heating in an inert or reducing environment facilitates the decomposition of the oxalate to form the metallic alloy directly. This method offers the advantage of producing finely divided, high-purity alloy powders at lower temperatures than conventional metallurgical methods.

Precursor MaterialTarget MaterialProposed Synthesis MethodKey ParametersAdvantage
Mixed Nickel-Palladium OxalateDilute Palladium-Nickel AlloyCo-precipitation followed by Thermal DecompositionDecomposition in a reducing or inert atmosphere.Formation of homogeneous, finely divided alloy powders at lower temperatures. lew.ro

Nickel-Iron Oxalates

Nickel-iron oxalates have emerged as efficient electrocatalysts for reactions such as the oxygen evolution reaction (OER). These bimetallic oxalates can be synthesized with unique morphologies using methods like hydrothermal and solvothermal synthesis.

For example, a sustainable hydrothermal method can be used to produce crystalline nickel-iron oxalate with a distinct nanospike morphology. This process involves heating a solution of nickel acetylacetonate (B107027) and iron nitrate in a mixture of isopropanol (B130326) and glycerol. scispace.com Another approach involves a solvothermal synthesis to create a nickel-iron oxalate nanomesh. These methods demonstrate the versatility of oxalate chemistry in creating bimetallic materials with controlled, high-surface-area structures that are beneficial for catalytic applications.

ReactantsTarget MaterialSynthesis MethodMorphologyApplication
Nickel Acetylacetonate, Iron NitrateNickel-Iron OxalateHydrothermal SynthesisCrystalline nanospikes (~5 µm length). scispace.comElectrocatalyst for OER. scispace.com

Binary and Ternary Metal Oxalate Systems for Alloy Production

The use of oxalate precursors extends to a wide range of binary and ternary metal systems for the production of alloys. The co-precipitation of metal oxalates from a solution containing two or more different metal ions is a versatile method to create homogeneous precursors. mdpi.com This technique ensures that the constituent metals are mixed on an atomic scale, which is critical for forming uniform alloys upon decomposition.

The general procedure involves:

Preparing a solution containing the desired metal salts in the target stoichiometric ratio.

Adding oxalic acid as a precipitating agent to form the mixed-metal oxalate hydrate.

Isolating and drying the precursor powder.

Thermally decomposing the precursor in an inert or reducing atmosphere to yield the final alloy.

This method has been successfully applied to produce various mixed oxides like ferrites and chromites and is equally applicable for creating metal alloys. nih.gov The thermal decomposition of nickel oxalate, for instance, proceeds through the nucleation of elemental nickel, and when co-precipitated with another metal oxalate, this process can lead to the direct formation of an alloy. The gaseous byproducts of the decomposition (e.g., CO₂) create porosity in the final material, leading to high-surface-area alloy powders suitable for catalytic and other applications.

Research into Functional Properties and Chemical Reactivity

Catalytic Activity and Mechanisms

Nickel(II) oxalate (B1200264) dihydrate is a significant compound in the field of catalysis, primarily serving as a precursor to catalytically active nickel species, such as metallic nickel (Ni) or nickel oxide (NiO). chemimpex.comevitachem.comlaboratorynotes.com Its thermal decomposition properties allow for the controlled synthesis of finely divided, high-purity nickel or nickel oxide nanoparticles, which are essential for various catalytic applications. laboratorynotes.comchemicalbook.comchemdad.com

Nickel(II) oxalate dihydrate is a key intermediate and raw material used in the preparation of catalysts for organic synthesis. chemimpex.comchemicalbook.comchemdad.com The thermal decomposition of nickel oxalate yields finely divided, catalytically active nickel, which is utilized in numerous chemical reactions. chemicalbook.comchemdad.com Nickel catalysts are valued for their distinct properties, including facile oxidative addition and the ability to access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), which enables a broad range of transformations. nih.govnih.gov

The catalytic cycles in nickel-mediated organic reactions often involve complex redox processes. For instance, in cross-coupling reactions, mechanisms can include a polar oxidative addition of an aryl halide to a Ni(0) species to form a Ni(II) intermediate. nih.gov Subsequent steps can involve transmetalation and reductive elimination to form the desired carbon-carbon bond. nih.gov Alternatively, nickel catalysts can operate through single-electron pathways, engaging in radical mechanisms. nih.govacs.org These pathways may involve Ni(I)/Ni(III) cycles, where a Ni(I) species initiates a radical chain or undergoes oxidative addition to form a Ni(III) complex competent for reductive elimination. nih.govnih.gov The ability of nickel to stabilize paramagnetic intermediates and facilitate radical processes allows for unique reactivity in alkene functionalization and cross-electrophile coupling reactions. nih.govacs.org

Nickel(II) oxalate dihydrate is extensively used as a precursor for synthesizing metallic nickel nanoparticle catalysts for the thermal decomposition of methane (B114726) (CH₄). researchgate.netntu.edu.sgacs.org This process is a promising route for producing COx-free hydrogen (H₂) and valuable carbon nanofibers (CNFs). researchgate.netntu.edu.sg

The synthesis involves the precipitation of nickel(II) oxalate dihydrate, followed by its thermal decomposition in an oxygen-free or methane-containing atmosphere. researchgate.netacs.orgntu.edu.sg The decomposition of the oxalate precursor directly yields porous aggregates of metallic nickel nanoparticles without requiring separate calcination and reduction steps, which simplifies the catalyst preparation process. sci-hub.sesrce.hrresearchgate.net The morphology and crystalline size of the initial nickel(II) oxalate dihydrate, which can be controlled by reactant concentrations, play a crucial role in determining the properties of the final metallic nickel catalyst. researchgate.netntu.edu.sgacs.org Studies have shown that nickel(II) oxalate dihydrate can form various morphologies, including nanosheets, nanorods, and nanoneedles. researchgate.netacs.org

Decomposition under a CH₄-N₂ atmosphere has been found to prevent the sintering of the nickel particles, leading to smaller particles (30–40 nm) with larger surface areas and promising catalytic activity. researchgate.netntu.edu.sgacs.org These unsupported nickel catalysts have demonstrated significant catalytic activity for methane decomposition at temperatures ranging from 650 to 775 °C. researchgate.netsci-hub.se

Table 1: Effect of Catalyst Precursor and Preparation on Methane Decomposition
Catalyst SystemPrecursorPreparation MethodKey FindingsReference
Metallic Ni NanoparticlesNickel(II) oxalate dihydratePrecipitation followed by thermal decomposition under CH₄-N₂.Produced Ni particles of 30-40 nm; CH₄ in the decomposition stream prevented sintering and increased surface area, showing promising activity. researchgate.netntu.edu.sg
Ni-Cu Alloy ParticlesFibrous Ni-Cu oxalateThermal decomposition in methane atmosphere.Achieved up to 82% methane conversion at 750°C; addition of copper helped form smaller alloy particles. researchgate.net
Ni-Cu-Co Alloy ParticlesFibrous Ni-Cu-Co oxalateThermal decomposition in methane atmosphere.Resulted in porous alloy particles (12.6-15.9 nm); cobalt addition improved catalyst stability at higher temperatures. sci-hub.se
CNFs on NaCl supportNickel oxalateChemical vapor deposition on a water-soluble NaCl support.Achieved a high yield (7600 wt%) of CNFs, avoiding lengthy calcination/reduction steps. srce.hr

Catalysts derived from nickel are among the most active and selective for the low-temperature oxidative dehydrogenation (ODH) of ethane (B1197151) to ethylene (B1197577). academie-sciences.fr While pure nickel oxide often leads to the formation of CO₂, its performance can be drastically improved by the addition of promoters or by carefully controlling the synthesis parameters. academie-sciences.frub.edu Nickel(II) oxalate dihydrate, or the use of oxalic acid in the synthesis gel, plays a crucial role in preparing highly efficient NiO-based catalysts for this reaction. csic.esresearchgate.net

The use of oxalic acid as an additive during the synthesis of Ni-based catalysts, such as Ni-Sn-O or pure NiO, has a profound and beneficial effect on their catalytic performance in ethane ODH. csic.esscispace.com The presence of oxalic acid in the synthesis gel leads to the formation of nickel(II) oxalate dihydrate as a key precursor, which ultimately results in catalysts with improved properties. researchgate.net

This improved performance is attributed to several factors. The use of oxalic acid leads to an increase in the surface area of the final catalyst and a decrease in the crystallite size of nickel oxide. scispace.com For instance, in Ni-Sn-O catalysts, adding oxalic acid increased the surface area and led to ethylene selectivity as high as 89%. scispace.com For pure NiO catalysts, the presence of oxalic acid in the synthesis gel resulted in a remarkable increase in ethylene selectivity (from ~48% to ~75%) compared to catalysts prepared without it. csic.es The optimal catalysts were typically prepared with an oxalic acid-to-nickel molar ratio of 1.0 and calcined at a lower temperature (350 °C). csic.esresearchgate.net This bidentate oxalate ligand is believed to promote an intimate mixture of the metal components (e.g., Ni and Ta) in the lattice, further enhancing catalytic performance. academie-sciences.fr

Table 2: Influence of Oxalic Acid/Ni Molar Ratio on Ni-Sn-O Catalyst Properties for Ethane ODH
Oxalic Acid/Ni Molar RatioSurface Area (m²/g)NiO Crystallite Size (nm)Selectivity to Ethylene (%)Reference
0 (Reference)42.123~75 scispace.com
0.3385.48.8>80 scispace.com
0.6586.78.3~89 scispace.com
1.3096.68.2~85 scispace.com

The oxidative dehydrogenation of ethane over NiO-based catalysts is understood to proceed via a heterogeneous redox mechanism, often referred to as the Mars-van Krevelen mechanism. academie-sciences.fr This mechanism involves the lattice oxygen of the catalyst participating directly in the reaction. Ethane is oxidized by the catalyst, which becomes reduced in the process. The reduced catalyst is then re-oxidized by gas-phase oxygen, completing the catalytic cycle.

X-ray Photoelectron Spectroscopy (XPS) studies have shown the coexistence of Ni²⁺ and Ni³⁺ species on the surface of these catalysts. academie-sciences.fr The catalytic performance is strongly linked to the nature and amount of surface oxygen species. nih.gov Unselective oxygen species, such as O₂⁻, are often associated with the complete combustion of ethane and ethylene to CO₂. nih.gov The addition of promoters like Nb₂O₅ or the structural modifications induced by using an oxalate precursor can diminish these unselective oxygen species, thereby increasing selectivity towards ethylene. academie-sciences.frnih.gov Enhanced interaction between the promoter and NiO can almost eliminate non-selective O₂⁻ species, leading to catalysts that achieve high conversion and selectivity. nih.gov

Nickel(II) oxalate dihydrate serves as an important precursor for the synthesis of nickel oxide (NiO) nanoparticles, which exhibit significant photocatalytic activity. rsc.org The conversion is typically achieved by calcining the nickel oxalate precursor. rsc.org NiO is a p-type semiconductor with a wide band gap (around 3.5 eV), making it photoactive under UV irradiation. mdpi.com These NiO nanomaterials have been effectively used for the degradation of various organic pollutants in water, including phenol (B47542) and dyes like methylene (B1212753) blue. rsc.orgtandfonline.com

In the photodegradation of phenol, NiO nanoparticles produced from the calcination of nickel oxalate have demonstrated good catalytic efficiency. rsc.org The efficiency is often correlated with the surface area of the NiO material. rsc.org Studies on phenol degradation using NiO have reported high removal efficiencies, with operational parameters like pH playing a significant role. researchgate.netresearchgate.net For example, one study found a degradation efficiency of about 98.2% at pH 4. researchgate.net

NiO nanoparticles are also effective in the photocatalytic decolorization of methylene blue (MB) dye under visible or UV light. tandfonline.comresearchgate.netacs.org The degradation process follows pseudo-first-order kinetics. tandfonline.com The efficiency of degradation is influenced by factors such as the pH of the solution, initial dye concentration, and the amount of catalyst used. tandfonline.com For MB, degradation of up to 98.7% has been reported, with the process being more efficient at higher pH values due to the surface properties of the NiO catalyst. tandfonline.com

Table 3: Photocatalytic Degradation of Pollutants using NiO-Based Catalysts
PollutantCatalyst SystemIrradiation SourceKey ResultReference
PhenolNiO Nanomaterials (from Ni-oxalate)Ambient conditionsNiO with the largest surface area showed the best catalytic efficiency. rsc.org
PhenolNano NiOUV LaserDegradation followed pseudo-first-order kinetics with k = 5.7 × 10⁻² min⁻¹. researchgate.net
Methylene Blue (MB)NiO NanoparticlesVisible Light98.7% degradation achieved at pH 10; followed pseudo-first-order kinetics. tandfonline.com
Methylene Blue (MB)NiO NanoparticlesNot specified91.96% degradation achieved for MB from textile factory dye waste. researchgate.net
Methylene Blue (MB)Ternary NiO/Ag/TiO₂Visible Light93.15% degradation within 60 minutes, showing superior efficiency over bare TiO₂. acs.org

Catalytic Performance in Oxidative Dehydrogenation of Ethane

Electrochemical Performance and Energy Storage Applications

Nickel(II) oxalate dihydrate is a key precursor material in the development of components for energy storage devices, particularly lithium-ion batteries and electrochemical sensors. americanelements.comevitachem.com Its ability to be thermally decomposed into nickel oxide (NiO) with controlled morphologies is a significant advantage. evitachem.com

Nickel(II) oxalate dihydrate is widely used as a precursor to synthesize anode materials for lithium-ion batteries (LIBs). evitachem.comtku.edu.tw Nickel oxide (NiO), which can be produced by the thermal decomposition of nickel oxalate, is an attractive anode material due to its high theoretical capacity (718 mAh g⁻¹). nih.govunife.it

Research has focused on creating various nanostructures of NiO from nickel oxalate to overcome common issues like low electrical conductivity and large volume changes during cycling. For example, porous Ni/NiO nanocomposites fabricated by pyrolyzing a nickel oxalate precursor have shown high reversible capacities. nih.gov An electrode with 17.9% Ni(0) content delivered a reversible capacity of 633.7 mAh g⁻¹ after 100 cycles at a current density of 0.2 A g⁻¹. nih.gov

In another study, NiC₂O₄·2H₂O nanorods synthesized via a hydrothermal method yielded an initial discharge capacity of 1109 mAh g⁻¹ with 85% cycling stability. jst.go.jp When these nanorods were attached to reduced graphene oxide (rGO) sheets to improve conductivity, the composite anode demonstrated a charge capacity of 933 mAh g⁻¹ with 85% retention after 100 cycles. researchgate.net Coating NiC₂O₄·2H₂O onto a nanoporous nickel current collector resulted in a very high first discharge capacity of 3154 mAh/g, which stabilized at 1247 mAh/g after 30 cycles. acs.orgnih.gov

Interactive Data Table: Performance of Anodes Derived from Nickel(II) Oxalate Dihydrate in Li-Ion Batteries

Anode MaterialMorphology/SubstrateInitial Discharge Capacity (mAh g⁻¹)Reversible Capacity (after cycles)Current DensitySource(s)
NiC₂O₄·2H₂ONanorods1109~943 mAh g⁻¹ (after an unspecified number of cycles with 85% stability)Not specified jst.go.jp
NiC₂O₄·2H₂O/rGONanorods on rGONot specified933 mAh g⁻¹ (charge capacity, 85% retention after 100 cycles)Not specified researchgate.net
Ni/NiOPorous nanocompositeNot specified633.7 mAh g⁻¹ (after 100 cycles)0.2 A g⁻¹ nih.gov
NiC₂O₄·2H₂O@np-NiNanocoating on nanoporous Ni31541247 mAh g⁻¹ (after 30 cycles)Not specified acs.orgnih.gov
NiC₂O₄·2H₂O@np-NiNanocoating on nanoporous NiNot specified1253 mAh g⁻¹ (after 40 cycles)0.5 A g⁻¹ acs.orgnih.gov

Nickel(II) oxalate dihydrate serves as a precursor for synthesizing nickel oxide (NiO), a p-type semiconductor with significant applications in gas sensing. researchgate.netmdpi.com The sensing properties of NiO are highly dependent on its morphology and the presence of defects like oxygen vacancies, which act as active sites for gas adsorption. mdpi.com

One method involves the synthesis of NiO nanoparticles via the thermal decomposition of nickel oxalate dihydrate nanoparticles, which are themselves prepared using a micro-emulsion method. mdpi.com NiO materials derived from such precursors have been incorporated into sensors for detecting various gases, including nitrogen dioxide (NO₂). mdpi.comacs.org For instance, a sensor using a CuO/NiO heterostructure derived from a metal-organic framework (MOF) precursor showed a high response to NO₂ at relatively low operating temperatures. acs.org Modifying this with reduced graphene oxide (rGO) enabled room-temperature detection of NO₂ at concentrations as low as 5 ppm. acs.org

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the kinetics and mechanisms of electrochemical systems, including charge transfer resistance and capacitive properties. researchgate.netresearchgate.net

EIS studies on nickel-cobalt (B8461503) oxalate (Ni₂.₅Co₅C₂O₄) electrocatalysts for the OER revealed a charge transfer resistance (Rct) of approximately 6.34 ohm. rsc.org This low resistance indicates rapid charge transport phenomena, contributing to its high catalytic activity compared to its oxide counterpart, NiCo₂O₄, which had a significantly higher Rct of 26.14 ohm. rsc.org These studies help in understanding the intrinsic activity of the catalyst material at the electrode-electrolyte interface. rsc.orgrsc.org

Interactive Data Table: EIS Findings for Oxalate-Based Electrocatalysts

Catalyst MaterialInvestigated ReactionKey ParameterValue (ohm)Source(s)
Ni₂.₅Co₅C₂O₄OERCharge Transfer Resistance (Rct)6.34 rsc.org
NiCo₂O₄OERCharge Transfer Resistance (Rct)26.14 rsc.org

Influence of Morphology on Electrochemical Properties

The morphology of Nickel(II) oxalate dihydrate (NiC2O4·2H2O) plays a pivotal role in determining its electrochemical performance, particularly when used as an electrode material or as a precursor for active materials in energy storage devices. Research has demonstrated that by controlling the synthesis conditions, various morphologies can be achieved, each exhibiting distinct electrochemical characteristics.

A one-step, surfactant-free solvothermal method allows for the selective preparation of different nanostructures by varying reaction temperature and the anions of the nickel salt used (e.g., nitrates, acetates, chlorides, sulfates). nih.gov For instance, the morphology can be shifted from non-uniform sheets and ribbons to nanorods at higher temperatures. nih.gov The introduction of different anions can transform nanorods into more complex, three-dimensional dandelion-like nanostructures with an average diameter of about 10 μm. nih.gov Similarly, altering the concentration of aqueous ammonia (B1221849) during precipitation can change the particle shape from granular to needle-like. jst.go.jp Other reported morphologies achieved through controlled precipitation include spherical, cubic, and "toffee-shaped" particles, depending on reactant concentrations and temperature. jcsp.org.pk

These morphological variations directly impact the material's application in electrochemistry. NiC2O4·2H2O synthesized with a unique polyhedral particle structure, where each particle (0.5–2.0 μm) is composed of polycrystals, has been shown to function effectively as a cathode material. opticsjournal.net In this configuration, it achieved a high specific capacity of 1096.2 F/g at a current density of 1 A/g. opticsjournal.net When assembled into a hybrid supercapacitor with an activated carbon anode, the device maintained an energy density of 10.2 Wh/kg at a high power density of 3.7 kW/kg. opticsjournal.net

The use of NiC2O4·2H2O as a precursor highlights the importance of its initial morphology. Porous cuboid Ni/NiO composite nanomaterials, obtained by calcining a NiC2O4·2H2O precursor, exhibit high catalytic activity for glucose oxidation, which is superior to the uncalcined precursor. sci-hub.se The regular cube structure of the precursor contributes to the improved electrochemical stability of the final Ni/NiO product. sci-hub.se To overcome the intrinsically poor conductivity of some oxalate structures, NiC2O4·2H2O nanorods have been attached to reduced graphene oxide (rGO) sheets, which significantly improves the electrochemical performance for battery applications by enhancing electrical conductivity. acs.org

Table 1: Electrochemical Properties of Nickel(II) Oxalate Dihydrate and Derivatives with Varied Morphologies

Morphology/Composite Application Key Performance Metric Source(s)
Polyhedral Particles Hybrid Supercapacitor Cathode Specific Capacity: 1096.2 F/g at 1 A/g opticsjournal.net
Porous Cuboid (Ni/NiO from precursor) Electrocatalysis (Glucose Oxidation) High catalytic activity and stability sci-hub.se
Nanorods on rGO Lithium-ion Battery Anode Enhanced conductivity and capacity retention acs.org

Magnetic Properties Investigations

Microcrystals of orthorhombic β-NiC2O4·2H2O exhibit complex magnetic behaviors at low temperatures, which have been investigated through magnetic susceptibility and isothermal magnetization measurements. unam.mx The magnetic properties are largely defined by the quasi-one-dimensional structure where oxalate bridges link Ni²⁺ ions into chains. unam.mx

Metamagnetic Transitions

Nickel(II) oxalate dihydrate displays metamagnetism, a phenomenon observed in some antiferromagnetic materials where an applied magnetic field can induce a sharp transition to a state of high magnetization. unam.mx This behavior is characterized by a sharp peak in the magnetic susceptibility at a low temperature of 3.3 K. unam.mxarxiv.orgnih.gov This peak, and thus the metamagnetic transition, is sensitive to the strength of the applied magnetic field. The transition disappears when the applied field strength is approximately 3.5 T or greater. unam.mx A metamagnet is an antiferromagnet in which a critical magnetic field applied along the crystalline anisotropy axis causes a near 90-degree rotation of the sublattice vectors. unam.mx

Antiferromagnetic Ordering and Spin Canting Phenomena

The primary magnetic ordering in Nickel(II) oxalate dihydrate is antiferromagnetic. unam.mx This is typical for quasi-one-dimensional (1D) magnetic compounds and is indicated by a broad, rounded maximum in the magnetic susceptibility curve (χ(T)) around 43 K. unam.mxarxiv.orgnih.gov In this structure, oxalate bridges mediate a dominant antiferromagnetic superexchange interaction along the Ni²⁺ ion chains. unam.mx

The observed weak ferromagnetism is attributed to a phenomenon known as spin canting. unam.mx In an ideal antiferromagnet, the magnetic moments (spins) of adjacent ions are aligned in an antiparallel fashion. However, in β-NiC2O4·2H2O, inter- and intra-chain magnetic interactions disturb this perfect antiferromagnetic coupling, causing the spins to tilt or "cant" slightly. unam.mx This canting results in a net magnetic moment, leading to the observed weak ferromagnetic behavior. unam.mx

Exchange Bias Effects

Isothermal M-H measurements reveal an asymmetric behavior in the coercive field, which is indicative of an exchange bias effect. unam.mx This effect typically occurs at the interface of ferromagnetic and antiferromagnetic materials and results in a shift of the hysteresis loop along the magnetic field axis. In the case of β-NiC2O4·2H2O, the exchange bias is attributed to the competition between two magnetic orderings: antiferromagnetism and weak ferromagnetism arising from canted spins. unam.mxarxiv.org The interaction between these competing orders is believed to cause the observed asymmetry. unam.mx The Dzyalochinsky-Moriya (DM) interaction is also suggested as a possible contributor to this effect. unam.mx

Magnetic Susceptibility Measurements (χ(T))

Magnetic susceptibility (χ) measurements as a function of temperature (T) provide critical insights into the magnetic transitions of β-NiC2O4·2H2O. The χ(T) data show two distinct maxima:

A broad, rounded maximum near 43 K, which is characteristic of the short-range magnetic correlations in a one-dimensional antiferromagnet. unam.mx

A sharp, intense peak at 3.3 K, which signals the onset of a metamagnetic transition at low applied fields. unam.mx

The peak at 3.3 K is highly dependent on the applied magnetic field, diminishing in intensity as the field increases and vanishing entirely at fields of about 3.5 T and above. unam.mx In contrast, the broad maximum at 43 K is less sensitive to the field. unam.mx Above 100 K, the susceptibility smoothly decreases, following a paramagnetic Curie-Weiss behavior. unam.mx

Table 2: Summary of Magnetic Properties of β-Nickel(II) Oxalate Dihydrate

Magnetic Phenomenon Characteristic Temperature / Field Observation Method Source(s)
Antiferromagnetic Ordering ~43 K (Broad χ(T) peak) Magnetic Susceptibility (χ(T)) unam.mxarxiv.orgnih.gov
Metamagnetic Transition 3.3 K (Sharp χ(T) peak) Magnetic Susceptibility (χ(T)) unam.mxarxiv.orgnih.gov
Critical Field for Metamagnetism ≥ 3.5 T Magnetic Susceptibility (χ(T)) unam.mx
Weak Ferromagnetism 3.3 K - 43 K Isothermal Magnetization (M-H) unam.mxarxiv.orgnih.gov
Exchange Bias Effect Observed at T < 15 K Isothermal Magnetization (M-H) unam.mx

Isothermal Magnetization Measurements (M-H)

Isothermal magnetization measurements (M-H curves) provide critical insights into the magnetic behavior of Nickel(II) oxalate dihydrate. Studies on orthorhombic microcrystals of β-NiC₂O₄·2H₂O have revealed complex magnetic properties that are highly dependent on temperature and the strength of the applied magnetic field. unam.mx

At extremely low temperatures, the compound exhibits behavior characteristic of a one-dimensional antiferromagnet. unam.mx However, M-H measurements conducted between 2 K and 15 K show a distinct hysteretic effect, which points to weak ferromagnetism. unam.mx This weak ferromagnetism is observed in the temperature range of 3.3 K to 43 K. unam.mxnih.gov The phenomenon is attributed to the canting (tilting) of spins within the crystal structure, which results in an uncompensated antiferromagnetism and a net magnetic moment. unam.mx The M-H curve also shows a small exchange bias and a coercive field that varies with temperature, further supporting the presence of complex magnetic ordering. unam.mx

A significant finding from these measurements is the occurrence of a metamagnetic transition. unam.mx This is a field-induced transition from an antiferromagnetic state to a ferromagnetic-like state. For Nickel(II) oxalate dihydrate, this transition is observed at low temperatures (below 3.3 K) when a critical magnetic field of approximately 3.5 Tesla (T) or greater is applied. unam.mxnih.govarxiv.org Below this field strength, the material behaves as an antiferromagnet, but above it, the magnetic moments align with the field, leading to a sharp increase in magnetization. unam.mx

The magnetic susceptibility measurements show two distinct maxima: a sharp peak at 3.3 K and a broader, rounded maximum around 43 K. unam.mxnih.govarxiv.org The peak at 43 K is typical for one-dimensional antiferromagnets, while the sharp peak at 3.3 K is associated with the onset of the metamagnetic transition. unam.mxnih.gov

Magnetic Properties of β-Nickel(II) Oxalate Dihydrate
PropertyConditionObservationSource
Magnetic Ordering3.3 K < T < 43 KWeak Ferromagnetism unam.mxnih.gov
Magnetic TransitionT < 3.3 K, H ≥ 3.5 TMetamagnetic Transition (Antiferromagnetic to Ferromagnetic-like) unam.mxarxiv.org
Susceptibility Peak 1T ≈ 43 KCharacteristic of 1D Antiferromagnet unam.mxarxiv.org
Susceptibility Peak 2T ≈ 3.3 KAssociated with Metamagnetic Transition unam.mxnih.gov
M-H Curve2 K to 15 KHysteretic effect, coercive field, and exchange bias observed unam.mx

Environmental Applications

Heavy Metal Removal in Wastewater Treatment

Nickel(II) oxalate dihydrate is explored for its potential in environmental remediation, specifically in the treatment of wastewater containing heavy metals. americanelements.com The primary mechanism for this application is chemical precipitation. researchgate.netnih.gov Most simple metal oxalates are poorly soluble in water, a property that can be leveraged to remove toxic heavy metal ions from aqueous solutions. acs.org

The process involves the introduction of an oxalate source to the contaminated water. While Nickel(II) oxalate itself is highly insoluble, its role in a broader context is linked to the principle of oxalate precipitation for metal control. americanelements.comacs.org When nickel ions are present in industrial wastewater, they can be effectively removed by precipitating them as Nickel(II) oxalate dihydrate. researchgate.netresearchgate.net This method is based on the low solubility product of the compound, which leads to its separation from the liquid phase. researchgate.net Studies have demonstrated that this process can remove over 98% of nickel from a liquid medium. nih.govresearchgate.net

This principle can be extended to other heavy metals. The addition of oxalate ions to wastewater can induce the precipitation of various metal oxalates, thereby reducing the concentration of dissolved toxic metals. acs.orgbioline.org.br The effectiveness of this method depends on factors such as pH and the concentration of the oxalate reagent. researchgate.netbioline.org.br For instance, the fungus Aspergillus niger is known to produce oxalate to detoxify its environment, specifically precipitating nickel as Nickel(II) oxalate dihydrate, showcasing a biological application of this chemical principle. nih.govresearchgate.net While research has focused on precipitating nickel itself, the underlying chemistry supports the potential use of oxalate-based chemistry for the broader removal of heavy metal contaminants from waste streams. acs.org

Application in Wastewater Treatment
ApplicationMechanismKey PrincipleSource
Heavy Metal RemovalChemical PrecipitationLow solubility of metal oxalates, including NiC₂O₄·2H₂O, in water. researchgate.netacs.org
Nickel RemovalPrecipitation as NiC₂O₄·2H₂OAchieves high removal efficiency (>98%) from aqueous solutions. nih.govresearchgate.net
BioremediationFungal metabolic processAspergillus niger produces oxalate to precipitate nickel as nickel oxalate. nih.govresearchgate.net

Theoretical and Computational Studies of Nickel Ii Oxalate Dihydrate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of materials at the atomic level. For Nickel(II) oxalate (B1200264) and its derivatives, DFT calculations provide critical insights into their electronic characteristics, catalytic behaviors, and structural features, complementing experimental findings.

DFT calculations have been instrumental in clarifying the electronic structure and bonding properties of nickel oxalates. Studies on the anhydrous form, β-NiC₂O₄, which is derived from the dihydrate, reveal that the nickel-oxygen chemical bonds are a result of the interaction between Ni 3d and O 2p electrons. acs.org These bonds are characterized as having a mixed ionic-covalent nature, with a predominant ionic component. acs.org

The ab initio calculations of the electronic structure for anhydrous nickel oxalate have been performed using the full-potential linearized augmented plane wave (FP-LAPW) method within the DFT framework. researchgate.net These calculations help in understanding the distribution of electron density and the nature of chemical bonding within the crystal. researchgate.net For instance, analysis of a carbon-doped NiO catalyst, derived from the thermal decomposition of Nickel(II) oxalate dihydrate, showed that carbon doping introduces n-type characteristics but does not fundamentally change the p-type nature of the NiO. researchgate.net Further investigations into the thermal decomposition process using X-ray photoelectron spectroscopy (XPS), complemented by theoretical calculations, have allowed for continuous monitoring of changes in the electronic structure as the material undergoes phase transitions. acs.org

DFT simulations have provided significant understanding of the catalytic activity of materials derived from Nickel(II) oxalate dihydrate. When used as a precursor, its decomposition yields catalytically active materials like carbon-doped nickel oxide (C-Ni₁₋ₓO). google.com DFT calculations support a model where carbon dopants, by substitutionally replacing nickel atoms, distort the local structure of NiO. google.com This distortion leads to a decrease in the coordination number of adjacent Ni sites. researchgate.netgoogle.com These under-coordinated Ni sites are computationally shown to be highly favorable for hydrogen adsorption. google.com

Furthermore, DFT studies indicate that the carbon sites themselves can act as "hot spots" for water dissociation, a critical step in the hydrogen evolution reaction (HER) in alkaline media, with a calculated low energy barrier of approximately 0.81 eV. google.com In the context of the oxygen evolution reaction (OER), DFT calculations on Ni(ox)(H₂O)₂ have been used to identify the rate-limiting steps, which involve the formation of Ni*-OH intermediates with a significant energy barrier (ΔG) of 1.710 eV. researchgate.net Similar DFT studies on nickel-cobalt (B8461503) oxalate electrocatalysts have been performed to understand the structure-property relationships and to propose atomic-level interpretations for their enhanced electrochemical performance in the alkaline OER. rsc.orgrsc.org The formation of Nickel(II) oxalate dihydrate as a precursor has been identified as a critical factor in achieving high selectivity towards ethylene (B1197577) in the oxidative dehydrogenation of ethane (B1197151) on Nb-doped NiO catalysts. csic.es

The computational parameters used in these studies often involve plane-wave basis codes such as Quantum Espresso (QE) or the Vienna Ab Initio Simulation Package (VASP), employing functionals like the Perdew-Burke-Erzenhof (PBE) with Hubbard U correction (PBE+U) to account for strong correlation effects in nickel oxides. google.com

Table 1: DFT Calculation Parameters for a C-Doped NiO Catalyst System Derived from Nickel(II) Oxalate Dihydrate

ParameterValue/MethodSource
Calculation Software Quantum Espresso (QE), VASP google.com
Functional Perdew-Burke-Erzenhof + Hubbard U (PBE+U) google.com
Effective Hubbard U 5.3 eV google.com
Catalyst Precursor Nickel(II) oxalate dihydrate (NiC₂O₄·2H₂O) google.com
Decomposition Temp. ~400 °C in Argon google.com

Computational modeling, particularly through DFT, is crucial for interpreting and predicting the structural and spectroscopic properties of Nickel(II) oxalate dihydrate and its related phases. DFT calculations have been used to model the crystal structure of anhydrous nickel oxalate (β-NiC₂O₄), showing good agreement with experimental data obtained from X-ray diffraction (XRD). researchgate.net These models provide precise atomic coordinates and unit cell parameters. researchgate.net For example, the structure of β-NiC₂O₄ was determined to be monoclinic with a P2₁/n space group. researchgate.net

The methodology often involves comparing calculated geometric parameters, such as bond lengths and angles, with experimental values. mdpi.com For instance, in a related oxalate compound, calculated C-O bond lengths were found to be in the range of 1.232–1.33 Å, consistent with the experimentally determined value of 1.2621 (17) Å. mdpi.com This approach validates the computational model, which can then be used to analyze other properties. Furthermore, DFT calculations are essential for assigning vibrational modes observed in infrared (IR) and Raman spectra, providing a complete assignment based on the calculated potential energy distribution (PED). researchgate.net This combined experimental and theoretical approach is indispensable for elucidating the detailed molecular structures of such coordination polymers. researchgate.net

Table 2: DFT-Calculated and Experimental Structural Parameters for Nickel Oxalate Phases

PhaseSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Source
NiC₂O₄·2H₂O (Expt.) C2/c11.7916(5)5.31798(14)9.7806(7)127.014(6)489.73(4) osti.gov
β-NiC₂O₄ (Expt.) P2₁/n5.8294(9)5.1685(13)5.2712(4)117.793(12)140.50(5) researchgate.netosti.gov
Anhydrous NiC₂O₄ (Calc.) P2₁/c5.217(9)5.477(4)6.921(4)118.65(7)- researchgate.net

Reduced Partition Function Ratio (RPFR) Calculations for Isotopic Fractionation

The Reduced Partition Function Ratio (RPFR), or β-factor, is a fundamental quantity in theoretical geochemistry used to predict equilibrium isotope effects. semanticscholar.orgscirp.org The calculation of RPFR, pioneered by Urey and Bigeleisen & Mayer, relies on the vibrational frequencies of isotopic molecules, which can be obtained through quantum chemical calculations. semanticscholar.orgscirp.org

While specific RPFR calculations for Nickel(II) oxalate dihydrate are not prominently featured in the surveyed literature, the methodology is broadly applicable. DFT calculations are commonly used to compute the necessary vibrational frequencies for the light and heavy isotopologues of a molecule or crystal cluster. nih.gov These calculations can determine the fractionation of stable isotopes (e.g., ¹³C/¹²C, ¹⁸O/¹⁶O) between Nickel(II) oxalate dihydrate and other phases. Such studies on different systems, like amino acids, have successfully used DFT combined with a self-consistent reaction field (SCRF) method to evaluate RPFR values in solution. nih.gov A novel mathematical approach, the "reduced partition function ratio in the frequency complex plane (RPFRC)," has been developed to handle cases where computational models yield imaginary frequencies, ensuring a precise prediction of the isotope fractionation factor. semanticscholar.orgscirp.org The application of these computational techniques to Nickel(II) oxalate dihydrate could provide valuable insights into isotopic signatures related to its formation and transformation processes.

Computational Approaches to Understand Phase Transformations

Computational methods are vital for understanding the complex phase transformations that Nickel(II) oxalate dihydrate undergoes, particularly during thermal decomposition. The process typically involves dehydration followed by the decomposition of the anhydrous oxalate. Experimental studies have identified the key transformation pathway: the initial monoclinic NiC₂O₄·2H₂O (space group C2/c) first dehydrates to form a disordered anhydrous phase, β-NiC₂O₄ (space group P2₁/n). researchgate.netosti.gov Upon further heating, this intermediate decomposes into final products, which can include metallic nickel (Ni) and nickel oxide (NiO), depending on the atmosphere. acs.orgresearchgate.net

Computational modeling of these transformations can simulate the structural changes and reaction pathways. For example, DFT calculations can be used to determine the relative energies of the reactant (dihydrate), intermediate (anhydrous), and product (NiO, Ni) phases to understand the thermodynamics of the decomposition. Molecular dynamics simulations, based on forces derived from DFT or empirical potentials, could model the dehydration process by tracking the movement of water molecules out of the crystal lattice. Studies using X-ray photoelectron spectroscopy (XPS) during in-situ heating have revealed the formation of intermediate, oxygen-deficient phases with stoichiometries corresponding to NiC₂O₃ or Ni₂C₄O₇ at around 350 °C in a vacuum, before the final formation of metallic Ni and NiO. acs.orgacs.org These experimental findings provide critical benchmarks for validating and refining computational models aimed at simulating the complete decomposition mechanism.

Emerging Research Directions and Future Outlook

Exploration of New Synthetic Pathways for Tailored Morphologies

The function of a material is intrinsically linked to its form. Consequently, significant research is dedicated to developing synthetic methods that allow for precise control over the morphology of Nickel(II) oxalate (B1200264) dihydrate crystals. Scientists are moving beyond simple precipitation to more sophisticated techniques that can yield specific shapes and sizes, such as nanorods, nanospheres, nanocubes, and fibrous structures.

Advanced methods like hydrothermal and solvothermal synthesis, which involve reactions in water or other solvents at elevated temperatures and pressures, are being used to produce highly crystalline nanostructures. mdpi.com For instance, a facile hydrothermal route has been successfully employed to create phase-pure NiC₂O₄·2H₂O nanorods without the need for templates. Microwave-assisted methods offer another avenue for optimizing crystal growth and morphology. mdpi.comacs.org

Other innovative pathways include the ammonia (B1221849) coordination method, which yields fibrous nickel oxalate particles, and microemulsion techniques that can produce nanospheres, nanocubes, or nanorods by carefully selecting surfactants and solvents. The ability to fine-tune reaction parameters such as reactant concentration, aging time, and temperature is crucial for controlling the final particle shape. jcsp.org.pk A novel redox reaction between ethylene (B1197577) glycol and nickel nitrate (B79036) has also been shown to produce a homopolynuclear coordination compound of nickel(II) oxalate. osti.gov These tailored morphologies are not merely aesthetic; they are critical for enhancing the performance of the final materials, for example, in battery electrodes where a specific surface area and structure can dramatically improve efficiency.

Table 1: Advanced Synthetic Methods for Nickel(II) Oxalate Dihydrate

Synthetic Method Resulting Morphology Key Advantage
Hydrothermal/Solvothermal Nanorods, Highly Crystalline Structures High purity and crystallinity without templates. mdpi.comresearchgate.net
Microwave-Assisted Optimized Crystal Growth Rapid, uniform heating, leading to homogenous particles. mdpi.comacs.org
Ammonia Coordination Fibrous Particles Creates high-aspect-ratio structures.
Microemulsion Nanospheres, Nanocubes, Nanorods Tunable morphology by varying surfactants/solvents.
Controlled Precipitation Monodispersed Spheres, Cubes Fine control over particle size and shape by adjusting reaction conditions. jcsp.org.pk

Development of Advanced Characterization Techniques for In-situ Studies

Understanding how materials form and transform is key to controlling their properties. Researchers are increasingly employing advanced characterization techniques to observe the crystallization, dehydration, and decomposition of Nickel(II) oxalate dihydrate in real-time. These in-situ studies provide unprecedented insight into the dynamic processes that govern the material's structure and behavior.

A prime example is the use of in-situ graphene liquid cell transmission electron microscopy (GLC-TEM), which allows for the real-time, nanoscale observation of crystal nucleation and growth in a liquid environment. rsc.orgrsc.org This technique has been used to study the influence of ions on oxalate crystallization, revealing how they can act as shape-directing agents and alter growth kinetics. rsc.orgrsc.org

For studying thermal decomposition, techniques like X-ray photoelectron spectroscopy (XPS) are being used to monitor changes in surface composition, electronic structure, and the chemical state of atoms as the temperature is increased. acs.org When coupled with thermogravimetric analysis (TGA) and mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), a complete picture of the decomposition pathway, including the solid products and evolved gases, can be obtained. researchgate.net Temperature-programmed X-ray diffraction (TP-XRD) is another powerful in-situ method that tracks changes in the crystalline structure of the solid as it is heated. researchgate.net

Table 2: In-situ Characterization Techniques and Their Applications

Technique Information Provided Application Example
Graphene Liquid Cell TEM (GLC-TEM) Real-time observation of crystal nucleation and growth at the nanoscale. rsc.orgrsc.org Studying the effect of additives on crystal morphology and phase. rsc.orgrsc.org
Temperature-Programmed XPS Changes in surface chemistry, elemental composition, and electronic states during heating. acs.org Monitoring the dehydration and decomposition stages of NiC₂O₄·2H₂O. acs.org
TGA coupled with MS/FTIR Mass loss correlated with the identification of evolved gas species. researchgate.net Determining the precise steps and gaseous byproducts of thermal decomposition. researchgate.net
Temperature-Programmed XRD (TP-XRD) Evolution of crystalline phases as a function of temperature. researchgate.net Identifying intermediate anhydrous phases and the final oxide or metallic product. researchgate.net

Integration into Multifunctional Materials Systems

Nickel(II) oxalate dihydrate is rarely used in isolation. Its primary value lies in its role as a precursor that can be integrated into more complex, multifunctional material systems. The controlled thermal decomposition of NiC₂O₄·2H₂O is a widely used strategy to produce highly porous and nanostructured nickel oxide (NiO) or metallic nickel, which are vital components in various technologies. researchgate.net

In the field of energy storage, NiC₂O₄·2H₂O nanorods have been attached to reduced graphene oxide (rGO) sheets. tku.edu.tw This composite material, used as an anode for lithium-ion batteries, leverages the high capacity of the nickel-based material and the excellent electrical conductivity of graphene to achieve superior performance. tku.edu.tw Similarly, researchers have fabricated binder-free electrodes by coating NiC₂O₄·2H₂O nanofilms onto the ligaments of nanoporous nickel foam through a simple immersion technique. acs.org

Beyond single-metal systems, Nickel(II) oxalate dihydrate is a key ingredient in creating mixed-metal materials. By co-precipitating nickel and other metal salts (like cobalt or iron) with oxalic acid, researchers can synthesize mixed-metal oxalates. acs.orgnih.gov These precursors can then be calcined to form mixed-metal oxides with tailored properties for applications like electrocatalysis. For example, nickel-cobalt (B8461503) oxalate has been developed as an efficient electrocatalyst for the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. nih.govrsc.org Nickel-iron oxalate nanowires grown directly on nickel foam have also shown excellent OER performance at high current densities. acs.org

Computational Design of Novel Nickel(II) Oxalate Dihydrate-Based Materials

The development of new materials is increasingly being accelerated by computational modeling and simulation. These theoretical approaches allow scientists to predict material properties and understand complex chemical processes at an atomic level, guiding experimental efforts.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of materials. researchgate.netaps.org DFT calculations have been employed to study the magnetic coupling in oxalate complexes and to gain insight into the structure-property relationships in electrocatalysts derived from nickel-cobalt oxalate. rsc.orgresearchgate.net By analyzing parameters like the d-band center, researchers can predict which material compositions will have the most favorable surface for catalytic reactions. rsc.org These calculations help explain why a mixed-metal oxalate might perform better as a catalyst than its constituent single-metal oxalates or its corresponding oxide. rsc.org

Atomistic molecular dynamics (MD) simulations are another crucial tool. rsc.orgnih.govacs.org MD simulations have been used to clarify the inhibitory mechanisms of ions on oxalate crystal growth, showing how they can transiently adsorb onto small crystal clusters and affect the rate of crystallization. rsc.orgrsc.org While much of this work has focused on calcium oxalate due to its relevance in biomineralization, the principles and methods are directly applicable to Nickel(II) oxalate dihydrate. rsc.orgrsc.org Future research will likely use these computational tools to design novel NiC₂O₄·2H₂O-based materials with precisely engineered properties for specific applications, pre-screening candidates before they are ever synthesized in the lab.

Sustainable Synthesis and Recycling Strategies

In an era of increasing environmental awareness, the development of sustainable chemical processes is a paramount goal. Research into Nickel(II) oxalate dihydrate is reflecting this trend, with a growing focus on green synthesis and the recycling of nickel from waste streams.

One promising avenue is the recovery of nickel from spent industrial catalysts, such as those used in petroleum refining (e.g., Ni/γ-Al₂O₃) or fluid catalytic cracking. mdpi.comtku.edu.twresearchgate.net Hydrometallurgical processes are being developed where spent catalysts are leached with acids (like sulfuric or oxalic acid) to dissolve the metals. mdpi.comresearchgate.netjournalssystem.commdpi.com Subsequently, nickel can be selectively precipitated from the leach solution as high-purity Nickel(II) oxalate dihydrate by adding oxalic acid. researchgate.netresearchgate.net This not only mitigates the environmental problem of catalyst disposal but also creates a value-added product from waste. researchgate.net Similar strategies are being applied to recover nickel and other valuable metals from waste electronics, such as multilayer ceramic capacitors (MLCCs), and spent lithium-ion batteries. powdermat.org

Furthermore, from a green chemistry perspective, the oxalate ligand itself is of interest. Transition metal-based oxalates are considered potential "carbon sinks," as there are known bio- and artificial-synthesis routes for producing the oxalate anion (C₂O₄²⁻) from captured CO₂. researchgate.netaps.org This opens the future possibility of a truly green cycle where atmospheric CO₂ is used to create the oxalate precursor, which is then used to recycle waste nickel into new, high-performance materials.

Q & A

Q. Why do lattice parameters vary in XRD studies of Nickel(II) oxalate dihydrate?

  • Root Cause : Dopants (e.g., Co, Al) or synthesis conditions alter unit cell dimensions .
  • Resolution : Use Rietveld refinement to model crystallographic deviations and quantify strain.

Environmental and Stability Considerations

Q. What methods assess the environmental impact of Nickel(II) oxalate dihydrate?

  • Ecotoxicity Testing :
  • Algal Growth Inhibition : Measure EC50 in freshwater algae.
  • OECD 201/202 Guidelines : Evaluate acute/chronic effects on aquatic organisms .
  • Waste Management : Neutralize acidic residues before disposal to prevent Ni²⁺ leaching .

Q. How does storage condition affect the stability of Nickel(II) oxalate dihydrate?

  • Optimal Conditions : Dry, ventilated environments at 15–25°C; avoid UV exposure to prevent photodegradation .
  • Monitoring : Periodic TGA to detect moisture uptake or premature decomposition.

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